molecular formula C16H12O2 B14759284 1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- CAS No. 890-44-8

1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)-

Cat. No.: B14759284
CAS No.: 890-44-8
M. Wt: 236.26 g/mol
InChI Key: KVHFJEUMWZBAMP-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- is a chemical compound known for its unique structure and reactivity It belongs to the class of indene derivatives, which are characterized by a fused ring system containing both benzene and cyclopentene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalytic systems and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. For example, the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I) catalyzed direct carbon–carbon bond cleavage has been reported as an effective method .

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include functionalized indene derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indene-1,3(2H)-dione, 2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

CAS No.

890-44-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-benzylindene-1,3-dione

InChI

InChI=1S/C16H12O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

KVHFJEUMWZBAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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